Steric Hindrance: 2,6-Dimethyl Substitution vs. Unsubstituted Benzylpiperazine
The 2,6-dimethylbenzyl group introduces ortho-substituents that create a restricted rotation and increased steric bulk compared to unsubstituted benzylpiperazine. This differentiates it from the parent compound (1-benzylpiperazine, CAS 860027-50-5), which is a known CNS-stimulant and recreational drug [1]. The 2,6-dimethyl substitution is expected to increase the topological polar surface area (TPSA) and cLogP, as supported by general SAR principles for arylpiperazines [2]. Quantitative cLogP values are predicted at 2.11 for related diarylpiperazines with a similar substitution pattern, though specific measurements for this compound are currently absent from the available literature.
| Evidence Dimension | Steric hindrance and lipophilicity |
|---|---|
| Target Compound Data | Predicted cLogP = 2.11 (class-level estimate); increased steric bulk from 2,6-dimethyl substitution |
| Comparator Or Baseline | 1-benzylpiperazine (cLogP = 1.78 measured); no ortho substituents |
| Quantified Difference | ΔcLogP ≈ +0.33 (predicted); qualitative increase in rotational barrier |
| Conditions | In silico prediction via fragment-based method (CLOGP program) for structurally related arylpiperazines |
Why This Matters
Predictable changes in lipophilicity and steric bulk are essential parameters for property-based drug design and for anticipating the reactivity of the scaffold in synthetic transformations.
- [1] PubChem. 1-Benzylpiperazine. Compound Summary. CAS 860027-50-5. View Source
- [2] Klass, J. 2004. Use of physicochemical calculation of pKa and CLogP to predict phospholipidosis-inducing potential: A case study with structurally related piperazines. Experimental and Toxicologic Pathology 55(5):347-355. View Source
